molecular formula C16H23N5O2 B2613583 N-{[5-(dimethylamino)pyrimidin-2-yl]methyl}-1-(prop-2-enoyl)piperidine-4-carboxamide CAS No. 2361798-55-0

N-{[5-(dimethylamino)pyrimidin-2-yl]methyl}-1-(prop-2-enoyl)piperidine-4-carboxamide

Cat. No.: B2613583
CAS No.: 2361798-55-0
M. Wt: 317.393
InChI Key: JIZZAOKHATWZSY-UHFFFAOYSA-N
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Description

N-{[5-(dimethylamino)pyrimidin-2-yl]methyl}-1-(prop-2-enoyl)piperidine-4-carboxamide is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and are used in various therapeutic applications. This compound, with its unique structure, has garnered interest in the fields of medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(dimethylamino)pyrimidin-2-yl]methyl}-1-(prop-2-enoyl)piperidine-4-carboxamide involves several steps. One common method includes the reaction of 5-(dimethylamino)pyrimidine-2-carbaldehyde with piperidine-4-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine). The resulting intermediate is then reacted with acryloyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(dimethylamino)pyrimidin-2-yl]methyl}-1-(prop-2-enoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles like amines, thiols; reactions often conducted in polar solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-{[5-(dimethylamino)pyrimidin-2-yl]methyl}-1-(prop-2-enoyl)piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[5-(dimethylamino)pyrimidin-2-yl]methyl}-1-(prop-2-enoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with DNA, affecting cellular processes like proliferation and apoptosis. The exact pathways and targets depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[5-(dimethylamino)pyrimidin-2-yl]methyl}-1-(prop-2-enoyl)piperidine-4-carboxamide stands out due to its unique combination of a pyrimidine ring with a piperidine carboxamide and a prop-2-enoyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[[5-(dimethylamino)pyrimidin-2-yl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O2/c1-4-15(22)21-7-5-12(6-8-21)16(23)19-11-14-17-9-13(10-18-14)20(2)3/h4,9-10,12H,1,5-8,11H2,2-3H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIZZAOKHATWZSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CN=C(N=C1)CNC(=O)C2CCN(CC2)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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